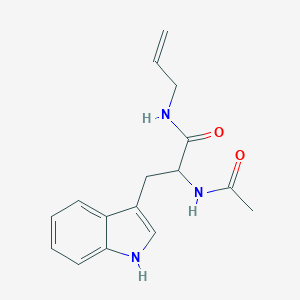![molecular formula C11H11Cl2NO3 B496650 [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727674-39-7](/img/structure/B496650.png)
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol (DCPDO) is a synthetic compound that is used in various laboratory experiments and scientific research applications. It is a white crystalline solid with a molecular weight of 228.11 g/mol. DCPDO is a versatile compound that can be used in a variety of scientific experiments and research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
Synthetic Applications : This compound has been used in the synthesis of various polymers and functionalized materials. Summers, Quirk, and Summers et al. demonstrated its application in the synthesis of aromatic carboxyl functionalized polymers, emphasizing its utility in creating novel materials with specific chemical functionalities (Summers & Quirk, 1996); (Summers et al., 2013).
Crystal Structure Analysis : De Souza et al. and Xiong et al. explored the crystal structures of compounds related to this chemical, providing insights into the molecular arrangements and interactions that define its physical properties (De Souza et al., 2015); (Xiong et al., 2010).
Applications in Material Science
Photophysical and Nonlinear Optical Properties : Murthy et al. investigated the nonlinear optical properties of related oxazole derivatives, highlighting their potential in photonic and optoelectronic applications (Murthy et al., 2013).
Optoelectronic Properties : Abbas et al. synthesized new bicyclic oxazolidine compounds related to this chemical, exploring their optoelectronic properties using density functional theory, which is crucial for the development of new materials in electronics and photonics (Abbas et al., 2018).
Medicinal Chemistry and Bioactivity
Antimicrobial Activity : Mehta conducted a study on the antibacterial properties of compounds containing an oxazolyl fragment, similar to the subject compound, showing potential applications in developing new antimicrobial agents (Mehta, 2016).
Antifungal Activity : Delcourt et al. investigated the antifungal activity of new polyazole derivatives from a similar compound, demonstrating its relevance in developing antifungal treatments (Delcourt et al., 2004).
Coordination Chemistry
Transition Metal Coordination : Gómez et al. reviewed the use of oxazoline ligands in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of these compounds in complex and important chemical reactions (Gómez et al., 1999).
Metal Complexation and Catalysis : Jones et al. explored the tautomerism and metal complexation of oxazoline derivatives, demonstrating their potential use in catalysis and coordination chemistry (Jones et al., 2013).
properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-1-2-8(9(13)3-7)10-14-11(4-15,5-16)6-17-10/h1-3,15-16H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOUQDWLMMHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)


![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)
![(1-Cyclohexylbenzimidazol-5-yl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B496583.png)

![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B496586.png)
![4-[(1-naphthylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B496588.png)